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Application Notes: Lecirelin in Embryo Transfer Protocols

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Compound of Interest		
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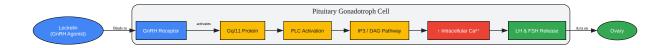
Introduction

Lecirelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH agonist.[1][2] Due to its higher bioactivity and prolonged effect compared to the natural hormone, **Lecirelin** is widely utilized in veterinary medicine, particularly in cattle and rabbits, for the management of reproductive cycles.[3][4] Its primary applications include the synchronization of estrus, induction of ovulation, and treatment of ovarian follicular cysts.[5] [6] In the context of embryo transfer (ET), **Lecirelin** is a critical component of protocols designed to synchronize the recipient's cycle with the developmental stage of the embryo, thereby optimizing uterine receptivity and improving pregnancy outcomes.[7] These notes provide detailed data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with **Lecirelin**.

Mechanism of Action

As a GnRH agonist, **Lecirelin** binds to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[8] This binding event triggers a signaling cascade that initially stimulates the synthesis and secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8][9] The subsequent surge in plasma LH is the key physiological event that induces the final maturation of dominant ovarian follicles and triggers ovulation.[7] Following ovulation, the remaining follicular cells luteinize to form a corpus luteum (CL), which produces progesterone—a hormone essential for preparing the endometrium for embryo implantation and maintaining pregnancy.





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Caption: GnRH agonist signaling pathway in a pituitary gonadotroph cell.

Quantitative Data Summary

The efficacy of **Lecirelin**, often in comparison to other GnRH analogues, has been quantified in several studies. The data highlights its potent effect on LH release and subsequent physiological responses.

Table 1: Comparative Efficacy of GnRH Analogues on LH Release and Ovulation in Cattle This table summarizes data from a study comparing the effects of Gonadorelin, **Lecirelin**, and Buserelin on plasma LH and progesterone in Holstein cows when administered on day 6 or 7 of the estrous cycle.[5]



GnRH Analogue	Dose (μg)	Mean Max LH Concentration (ng/mL)	Time to Max LH (hours)	Follicle Disappearance Rate (%)
Gonadorelin	100	~5.6	2	73%
Lecirelin	25	~14.0	3	82%
Lecirelin	50	~14.0	3	100%
Buserelin	10	~14.0	3	100%

Follicle

disappearance

includes both

ovulation

(84.8%) and

luteinization

(4.3%). Data

adapted from

Picard-Hagen et

al., 2015.[5]

Table 2: Efficacy of **Lecirelin** vs. Buserelin in a Fixed-Time Insemination Protocol in Buffalo This table shows the conception rates in buffalo synchronized using an Ovsynch protocol with either Buserelin or **Lecirelin**.[10]

GnRH Agonist	Protocol Group	Number of Animals (n)	Conception Rate (%)
Buserelin	Group 1	132	47.0%
Lecirelin	Group 2	138	50.0%

*No significant

difference was

observed between the

groups (P > 0.05).

Data from Baruselli et

al., 2001.[10]



Experimental Protocols

The following are detailed methodologies for common applications of **Lecirelin** in embryo transfer synchronization protocols, primarily in cattle.

Protocol 1: Ovsynch Protocol for Fixed-Time Embryo Transfer (FTET) in Recipient Cattle

This protocol is designed to synchronize ovulation in recipient animals, allowing for embryo transfer at a precise time without the need for estrus detection.[7][10]

Objective: To synchronize follicular wave emergence and ovulation in ET recipients.

Materials:

- Lecirelin solution (e.g., 0.025 mg/mL)[6]
- Prostaglandin F2α (PGF) solution (e.g., Cloprostenol, Dinoprost)
- Syringes and needles for intramuscular (IM) injection
- Cryopreserved or fresh embryos for transfer

Methodology:

- Day 0: Administer the first dose of Lecirelin (50 μg, IM) to all recipient animals.[6][10] This
 injection induces an LH surge, leading to either ovulation or luteinization of any existing
 dominant follicle and initiating a new follicular wave.
- Day 7: Administer a luteolytic dose of PGF (e.g., 500 μg Cloprostenol, IM). This causes the
 regression of the corpus luteum (CL), reducing progesterone levels and allowing the new
 dominant follicle to mature.
- Day 9 (56 hours after PGF): Administer the second dose of Lecirelin (25 μg, IM).[10] This
 induces a synchronized LH surge, leading to ovulation of the mature dominant follicle
 approximately 24-32 hours later.
- Day 16/17 (7-8 days after the second Lecirelin injection): Perform the non-surgical transfer
 of a single embryo (at the morula or blastocyst stage) into the uterine horn ipsilateral to the



newly formed CL. This timing corresponds to Day 7-8 of a natural estrous cycle, providing an optimal uterine environment.



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